molecular formula C20H14Cl3N3O B4981182 4-Chloro-2-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride

4-Chloro-2-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride

Cat. No.: B4981182
M. Wt: 418.7 g/mol
InChI Key: ITFZBVSJVRITCI-UHFFFAOYSA-N
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Description

4-Chloro-2-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

4-chloro-2-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O.ClH/c21-13-7-5-12(6-8-13)19-23-16-4-2-1-3-15(16)20(25-19)24-17-11-14(22)9-10-18(17)26;/h1-11,26H,(H,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFZBVSJVRITCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NC4=C(C=CC(=C4)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride is unique due to its specific substitution pattern and the presence of both quinazoline and phenol moieties. This combination imparts unique biological activities and makes it a valuable compound for various scientific research applications .

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